4-Aminonicotinaldehyde hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 195.05 g/mol. It is a derivative of nicotinic aldehyde, characterized by the presence of an amino group at the fourth position of the pyridine ring. This compound is often utilized in various research and industrial applications due to its unique chemical properties and biological activities.
Research indicates that 4-Aminonicotinaldehyde hydrochloride exhibits notable biological activities, including:
Several methods have been developed for synthesizing 4-Aminonicotinaldehyde hydrochloride:
4-Aminonicotinaldehyde hydrochloride finds applications in various fields:
Studies on the interactions of 4-Aminonicotinaldehyde hydrochloride with other biological molecules are ongoing. Notable areas include:
Several compounds share structural similarities with 4-Aminonicotinaldehyde hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | 0.82 |
| 4-Amino-5-bromonicotinaldehyde | 1289001-34-8 | 0.76 |
| 4-Amino-5-chloronicotinaldehyde | 1289175-56-9 | 0.76 |
| 6-Aminonicotinaldehyde hydrochloride | 1588441-31-9 | 0.98 |
What distinguishes 4-Aminonicotinaldehyde hydrochloride from these similar compounds is its specific amino substitution pattern and the resulting biological activities that arise from its unique structure. This makes it particularly valuable in medicinal chemistry compared to its analogs, which may not exhibit the same level of biological efficacy or specificity.